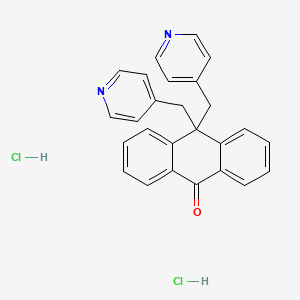

10,10-bis(pyridin-4-ylmethyl)anthracen-9-one;dihydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件

XE991 的合成涉及在碱存在下,9-蒽酮与 4-吡啶甲基氯反应。反应通常在诸如甲苯或二氯甲烷之类的有机溶剂中,在回流条件下进行。 然后使用柱层析纯化产物,以获得高纯度的所需化合物 .

工业生产方法

虽然关于 XE991 的具体工业生产方法没有被广泛记录,但总体方法将涉及扩大实验室合成过程。这包括优化反应条件,使用更大的反应容器,以及采用工业纯化技术,例如重结晶或大规模色谱法。

化学反应分析

反应类型

XE991 由于存在反应性官能团(例如吡啶甲基)而主要进行取代反应。 它还可以在特定条件下参与氧化和还原反应 .

常用试剂和条件

取代反应: 常用试剂包括卤代烷烃和碱,例如氢化钠或碳酸钾。

氧化反应: 可以使用高锰酸钾或三氧化铬等试剂。

还原反应: 通常使用诸如氢化铝锂或硼氢化钠之类的还原剂。

主要产物

从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,与卤代烷烃的取代反应可以导致形成 XE991 的各种烷基化衍生物 .

科学研究应用

XE991 由于其选择性阻断 Kv7 钾通道的能力,在科学研究中被广泛使用。它的一些主要应用包括:

神经学研究: XE991 用于研究 Kv7 通道在神经系统疾病(如癫痫和阿尔茨海默病)中的作用.

药理学研究: 它有助于了解 Kv7 通道阻滞剂的药理特性及其潜在的治疗应用.

电生理学研究: XE991 用于电生理学实验,以研究神经元兴奋性和信号传递的离子机制.

作用机制

XE991 通过选择性抑制 Kv7 钾通道发挥作用。这些通道负责调节 M 电流,这是一种控制神经元兴奋性的钾电流。 通过阻断这些通道,XE991 增加了神经元兴奋性,这对于研究各种神经系统疾病可能是有用的 . XE991 的分子靶标包括 Kv7.1、Kv7.2 和 Kv7.3 通道,它影响了参与神经元信号传导和膜电位调节的途径 .

相似化合物的比较

类似化合物

独特性

XE991 的独特性在于其在阻断 Kv7 通道方面的高选择性和效力。 与林吡啶相比,XE991 效力更高,作用时间更长 . 与增强 M 电流的瑞替加滨不同,XE991 抑制了 M 电流,使其成为研究降低 M 电流对神经元兴奋性的影响的宝贵工具 .

生物活性

10,10-bis(pyridin-4-ylmethyl)anthracen-9-one; dihydrochloride, commonly referred to as XE 991 dihydrochloride, is a compound recognized for its significant biological activity, particularly as a selective blocker of KCNQ (Kv7) voltage-gated potassium channels. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- IUPAC Name : 10,10-bis(pyridin-4-ylmethyl)anthracen-9-one; dihydrochloride

- Molecular Formula : C26H22Cl2N2O

- Molecular Weight : 449.4 g/mol

- CAS Number : 122955-42-4

XE 991 dihydrochloride functions primarily by blocking KCNQ channels, which are critical in regulating neuronal excitability and cardiac action potentials. By inhibiting these channels, XE 991 can modulate neurotransmitter release and influence various physiological processes.

Target Channels

- KCNQ1 (Kv7.1)

- KCNQ2 (Kv7.2)

- KCNQ3 (Kv7.3)

Pharmacological Effects

The blockade of KCNQ channels by XE 991 dihydrochloride has been shown to:

- Augment Acetylcholine Release : This effect is particularly noted in hippocampal neurons, suggesting a role in enhancing synaptic transmission.

- Influence Cardiac Function : The inhibition of KCNQ channels can lead to alterations in heart rhythm and contractility.

In Vitro Studies

Research has demonstrated that XE 991 dihydrochloride exhibits significant cytotoxic effects against various cancer cell lines. Below is a summary of key findings from recent studies:

| Cell Line | IC50 (µM) | Reference Compound | IC50 of Reference (µM) |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 5.0 | Doxorubicin | 0.1 |

| U937 (Leukemia) | 3.5 | Doxorubicin | 0.1 |

| PC3 (Prostate Cancer) | 4.2 | Doxorubicin | 0.1 |

These results indicate that while XE 991 is less potent than doxorubicin, it still demonstrates considerable cytotoxicity against certain cancer cell lines.

Case Studies

In a notable case study involving the use of XE 991 dihydrochloride in animal models:

- Study Context : Investigated the effects on seizure activity in rodent models.

- Findings : Administration of XE 991 significantly reduced seizure frequency and duration, supporting its potential use in epilepsy treatment.

Applications in Drug Discovery

The unique properties of XE 991 dihydrochloride have led to its exploration in various therapeutic areas:

- Neurology : Potential treatment for epilepsy and other neurological disorders due to its ability to modulate neuronal excitability.

- Cardiology : Investigated for its effects on cardiac arrhythmias stemming from KCNQ channel dysfunction.

- Oncology : Explored as an adjunct therapy in cancer treatment due to its cytotoxic effects on tumor cells.

属性

CAS 编号 |

122955-42-4 |

|---|---|

分子式 |

C26H20N2O |

分子量 |

376.4 g/mol |

IUPAC 名称 |

10,10-bis(pyridin-4-ylmethyl)anthracen-9-one |

InChI |

InChI=1S/C26H20N2O/c29-25-21-5-1-3-7-23(21)26(17-19-9-13-27-14-10-19,18-20-11-15-28-16-12-20)24-8-4-2-6-22(24)25/h1-16H,17-18H2 |

InChI 键 |

KHJFBUUFMUBONL-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3C2(CC4=CC=NC=C4)CC5=CC=NC=C5.Cl.Cl |

规范 SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3C2(CC4=CC=NC=C4)CC5=CC=NC=C5 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。